molecular formula C8H13NO3 B119529 1-Boc-3-azetidinone CAS No. 398489-26-4

1-Boc-3-azetidinone

Cat. No. B119529
M. Wt: 171.19 g/mol
InChI Key: VMKIXWAFFVLJCK-UHFFFAOYSA-N
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Description

1-Boc-3-azetidinone, also known as tert-Butyl-3-oxoazetidine-1-carboxylate, is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 . It is commonly used in laboratory chemicals .


Synthesis Analysis

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-azetidinone is represented by the SMILES string CC(C)(C)OC(=O)N1CC(=O)C1 . The InChI key for this compound is VMKIXWAFFVLJCK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h); consequently, the 3- (pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82%, and 73% yields, respectively .


Physical And Chemical Properties Analysis

1-Boc-3-azetidinone appears as a white to light brown crystalline powder or solid . It has a melting point range of 48°C to 54°C .

Scientific Research Applications

Development in Antidepressants

1-Boc-3-azetidinone has been utilized in the synthesis of novel 3-aminoazetidine derivatives as part of research for broad-spectrum antidepressants. This compound served as a starting point for creating 166 new derivatives showing inhibitory reuptake activities against key neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).

Pharmacological Profile

2-azetidinone, closely related to 1-Boc-3-azetidinone, has been reported for its various biological activities. It has been used in the synthesis of compounds with antimicrobial, antifungal, and antitubercular properties, and also in the development of inhibitors for enzymes like human tryptase and chymase (Mehta et al., 2010).

Innovative Scaffolds in Drug Discovery

1-Boc-3-azetidinone has been employed in the creation of 6-azaspiro[4.3]alkanes, innovative scaffolds for drug discovery. These scaffolds were synthesized from four-membered-ring ketones, including N-Boc-azetidinone (Chalyk et al., 2017).

Cholesterol Absorption Inhibition

The compound has been used in the discovery and design of cholesterol absorption inhibitors, demonstrating its potential in treating hypercholesterolemia. It plays a crucial role in the synthesis of potent inhibitors (Rosenblum et al., 1998).

Synthesis of Macrocyclic Precursors

1-Boc-3-azetidinone has been utilized in the synthesis of advanced macrocyclic precursors, potentially leading to new pharmaceutical compounds (Chen et al., 2001).

Catalysis and Chemical Transformations

The role of 1-Boc-3-azetidinone in the catalytic cycloaddition with alkynes has been explored, revealing insights into mechanisms involving Ni-catalyzed cycloaddition processes (Li & Lin, 2013).

Anticancer Potential

Research has been conducted on the synthesis of 1,4-diaryl-2-azetidinones from 1-Boc-3-azetidinone, evaluating their specific anticancer activities. These compounds have shown potential in inducing apoptosis and inhibiting cancer cell proliferation (Tripodi et al., 2012).

Safety And Hazards

1-Boc-3-azetidinone is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIXWAFFVLJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364022
Record name 1-Boc-3-azetidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-azetidinone

CAS RN

398489-26-4
Record name tert-Butyl 3-oxoazetidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398489-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-azetidinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Boc-3-azetidinone
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Record name Tert-butyl 3-oxoazetidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere sulfur trioxide pyridine complex (6.34 g, 39.8 mmol) was added portionwise to a chilled (0° C.) solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (2.30 g) and triethylamine (5.55 mL, 39.8 mmol) in dimethyl sulfoxide (11.5 mL) and dichloromethane (23 mL). The solution was stirred at 0° C. for another hour, poured into 70 mL of saturated aqueous ammonium chloride and then extracted with diethyl ether (3×100 mL). The combined organics were washed with water (2×30 mL) and brine (20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to give tert-butyl 3-oxoazetidine-1-carboxylate as a clear oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triethylamine (2.47 mL) was added to a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (0.5 g, 2.9 mmol) in DMSO (5 mL). To this mixture, a solution of pyridine sulphur trioxide (1.8 g, 11.3 mmol) in DMSO (6.5 mL) was added drop-wise and the mixture was stirred at room temperature for 1.5 hrs. The mixture was poured onto ice-water and extracted with ethyl acetate (3×50 mL), organics combined dried with sodium sulfate, filtered and concentrated to afford tert-butyl 3-oxoazetidine-1-carboxylate as white solid (500 mg, 100%). 1H NMR (300 MHz, CDCl3): δ 4.68 (s, 4H), 1.48 (s, 9H).
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of oxalyl chloride (2.78 ml, 31.8 mmol) in CH2Cl2 (80 ml) in a 500 ml round-bottomed flask was cooled to −78° C., and DMSO (4.51 ml, 63.5 mmol) was added dropwise to the mixture over 15 min. The reaction mixture was then stirred at the same temperature for 15 min. A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (5 g, 28.9 mmol) in CH2Cl2 (50 ml) followed by a solution triethylamine (16.09 ml, 115 mmol) in CH2Cl2 (70 ml) were added dropwise to the reaction mixture. The reaction mixture was warmed to room temperature, and then stirred overnight. The reaction mixture was washed with brine, and the aqueous layer back extracted with CH2Cl2 (200 ml). The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated in vacuum to provide a crude mixture. The crude product was then purified by column chromatography (15% EtOAc in Hexane) to afford tert-butyl 3-oxoazetidine-1-carboxylate Yield: 4 g (81%). 1H NMR (400 MHz, CDCl3): δ 4.69 (s, 4H), 1.49 (s, 9H).
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
16.09 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (50 g, 289 mmol) in ethyl acetate (400 mL) was cooled to 0° C. The resulting solution was then treated with solid TEMPO (0.5 g, 3.2 mmol, 0.011 equiv) and a solution of potassium bromide (KBr, 3.9 g, 33.2 mmol, 0.115 equiv) in water (60 mL) at 0-5° C. While keeping the reaction temperature between 0-5° C., a solution of saturated aqueous sodium bicarbonate (NaHCO3, 450 mL) and an aqueous sodium hypochlorite solution (NaClO, 10-13% available chlorine, 450 mL) were added. Once the solution of sodium hypochlorite was added, the color of the reaction mixture was changed immediately. When additional amount of sodium hypochlorite solution was added, the color of the reaction mixture was gradually faded. When TLC showed that all of the starting material was consumed, the color of the reaction mixture was no longer changed. The reaction mixture was then diluted with ethyl acetate (EtOAc, 500 mL) and two layers were separated. The organic layer was washed with water (500 mL) and the saturated aqueous sodium chloride solution (500 mL) and dried over sodium sulfate (Na2SO4). The solvent was then removed under reduced pressure to give the crude product, tert-butyl 3-oxoazetidine-1-carboxylate (48 g, 49.47 g theoretical, 97% yield), which was found to be sufficiently pure and was used directly in the subsequent reaction without further purification. 1H NMR (CDCl3, 300 MHz) δ 4.65 (s, 4H), 1.42 (s, 9H) ppm.
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-azetidinone
Reactant of Route 2
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Reactant of Route 6
Reactant of Route 6
1-Boc-3-azetidinone

Citations

For This Compound
38
Citations
Y Li, Z Lin - Organometallics, 2013 - ACS Publications
… We first calculated the energy profile for the cycloaddition of 1-Boc-3-azetidinone with dimethylacetylene on the basis of the mechanism shown in Scheme 1. As mentioned above, …
Number of citations: 33 pubs.acs.org
E Gudelis, S Krikštolaitytė, M Stančiauskaitė… - Molecules, 2023 - mdpi.com
… After 30 min, a solution of 1-Boc-3-azetidinone 2 (13.0 g, 76 mmol) in dry THF (50 mL) was added, and the resulting mixture was stirred for 1 h. The reaction was quenched by the …
Number of citations: 1 www.mdpi.com
A Thakur, JL Evangelista, P Kumar… - The Journal of Organic …, 2015 - ACS Publications
… The nickel-catalyzed cycloaddition was investigated using commercially available 4-octyne 1a and 1-Boc-3-azetidinone 2a as model substrates (Table 1, eq 2). Gratifyingly, the use of Ni…
Number of citations: 19 pubs.acs.org
B Zhu, PJ Connolly, SP Zhang, KM Chevalier… - Bioorganic & Medicinal …, 2020 - Elsevier
… Deprotection under acidic conditions (CF 3 CO 2 H, CH 2 Cl 2 ) removed the azetidine Boc group, and a second reductive amination with 1-Boc-3-azetidinone 4 [Na(OAc) 3 BH, acetic …
Number of citations: 7 www.sciencedirect.com
P Kumar, J Louie - Organic letters, 2012 - ACS Publications
… For reaction optimization, we chose commercially available 1-Boc-3-azetidinone and 3-octyne as model substrates. Gratifyingly, a combination of Ni(COD) 2 and a variety of …
Number of citations: 67 pubs.acs.org
JE Steves, Y Preger, JR Martinelli… - … Process Research & …, 2015 - ACS Publications
An improved Cu/nitroxyl catalyst system for aerobic alcohol oxidation has been developed for the oxidation of functionalized primary and secondary alcohols to aldehydes and ketones, …
Number of citations: 81 pubs.acs.org
M Colella, P Musci, D Cannillo… - The Journal of …, 2021 - ACS Publications
… Following GP2 with 1-Boc-3-azetidinone as electrophile, compound 5o was obtained as a pale yellow oil (70%, 160 mg). R f = 0.5 (7:3 hexane/ethyl acetate + 1% triethylamine). H NMR …
Number of citations: 19 pubs.acs.org
B Wölfl, N Winter, J Li, A Noble… - Angewandte …, 2023 - Wiley Online Library
… Although the dispiro epoxides 28 and 29 required increased catalyst to obtain only moderate yields, their successful formation from cyclobutanone and 1-Boc-3azetidinone, respectively…
Number of citations: 3 onlinelibrary.wiley.com
P Kumar - 2014 - search.proquest.com
New catalytic approaches to carbocycles and heterocycles are disclosed. The long-standing challenge of using ketenes in transition-metal catalyzed cycloaddition is successfully …
Number of citations: 3 search.proquest.com
A Thakur, J Louie - Accounts of chemical research, 2015 - ACS Publications
… The cycloaddition of chiral 2-substituted azetidinone such as (S)-2-benzyl-1-boc-3-azetidinone with 4-octyne led to the regioselective formation of the cycloadduct 108 (Scheme 34), …
Number of citations: 103 pubs.acs.org

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